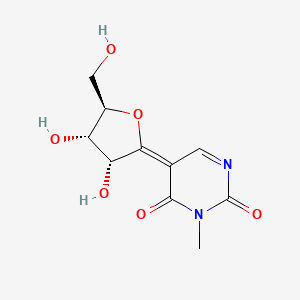![molecular formula C20H15NOS B12350903 [1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-](/img/structure/B12350903.png)
[1,1'-Binaphthalen]-2-ol, 2'-amino-, (1S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable component in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomer. One common method is the asymmetric hydrogenation of 2’-amino-1,1’-binaphthyl-2-ol using chiral phosphine ligands and transition metal catalysts . The reaction conditions often include hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques or the use of biocatalysts for enantioselective synthesis. The choice of method depends on the desired purity and yield, as well as cost considerations.
化学反応の分析
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted binaphthyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is widely used as a chiral ligand in asymmetric catalysis. It is employed in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Biology
The compound has applications in the study of chiral recognition and enantioselective binding in biological systems. It is used as a model compound to understand the interactions between chiral molecules and biological macromolecules.
Medicine
In medicine, [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- is explored for its potential use in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity for efficacy and safety.
Industry
Industrially, the compound is used in the production of chiral catalysts and ligands, which are essential for various chemical manufacturing processes, including the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- involves its ability to act as a chiral ligand, facilitating enantioselective reactions. The compound interacts with transition metal catalysts, forming chiral complexes that promote the selective formation of one enantiomer over the other in asymmetric synthesis . The molecular targets include various transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
類似化合物との比較
Similar Compounds
[1,1’-Binaphthalen]-2-ol, 2’-amino-, (1R)-: The enantiomer of the (1S)-compound, used in similar applications but with opposite chiral properties.
[1,1’-Binaphthalen]-2-ol, 2’-methoxy-, (1S)-: A derivative with a methoxy group instead of an amino group, used in different catalytic applications.
[1,1’-Binaphthalen]-2-ol, 2’-hydroxy-, (1S)-: A compound with a hydroxy group, used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
The uniqueness of [1,1’-Binaphthalen]-2-ol, 2’-amino-, (1S)- lies in its ability to form highly stable chiral complexes with transition metals, making it an excellent ligand for asymmetric catalysis. Its structural properties allow for precise control over the stereochemistry of the products, which is essential in the synthesis of enantiomerically pure compounds.
特性
分子式 |
C20H15NOS |
|---|---|
分子量 |
317.4 g/mol |
InChI |
InChI=1S/C20H15NO.S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,22H,21H2; |
InChIキー |
LMAVSIGTCQZHMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N.[S] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)

![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)




